Ethyl 2-amino-4-(dimethylamino)benzoate

TICT state Fluorescent Probe Photophysics

Researchers needing regioselective, sequential amine functionalization often face limitations with mono-amine or symmetric benzoate scaffolds. Ethyl 2-amino-4-(dimethylamino)benzoate (CAS 178469-11-9) resolves this by providing two electronically distinct amines on a single ring system. - Enables TICT-state fluorescent probe development via its ortho-amino/para-dimethylamino push-pull system. - Facilitates efficient two-step cyclizations to benzimidazoles or quinazolinones for kinase/GPCR screening libraries. - Supplied with batch-specific purity documentation to ensure reproducible synthetic outcomes.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 178469-11-9
Cat. No. B575264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(dimethylamino)benzoate
CAS178469-11-9
SynonymsBenzoic acid, 2-amino-4-(dimethylamino)-, ethyl ester (9CI)
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)N(C)C)N
InChIInChI=1S/C11H16N2O2/c1-4-15-11(14)9-6-5-8(13(2)3)7-10(9)12/h5-7H,4,12H2,1-3H3
InChIKeyXMYNWQOKTVLURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-4-(Dimethylamino)Benzoate Procurement Guide


Ethyl 2-amino-4-(dimethylamino)benzoate (CAS 178469-11-9) is a disubstituted benzoate ester featuring a unique 2-amino-4-(dimethylamino) substitution pattern . With a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol, it is classified as an aromatic amine and ester . This compound is primarily utilized as a fine chemical intermediate in pharmaceutical research and organic synthesis, where its dual amine functionalities offer distinct reactivity pathways not available in its simpler, mono-substituted analogs [1].

Why Generic Aminobenzoate Esters Cannot Substitute


Generic substitution among aminobenzoate esters is scientifically unsound due to the profound impact of the 2-amino substituent on the molecule's electronic structure, reactivity, and intermolecular interactions. The target compound's ortho-amino group creates a push-pull electronic system in concert with the para-dimethylamino group, drastically altering its photophysical properties, such as enabling dual fluorescence from Twisted Intramolecular Charge Transfer (TICT) states, a feature absent in 4-aminobenzoates like benzocaine [1][2]. Furthermore, this substitution pattern provides a unique, vicinal diamine-like motif after ester hydrolysis, offering a distinct synthetic handle for building heterocyclic scaffolds in medicinal chemistry, a capability not shared by commonly available Ethyl 4-(dimethylamino)benzoate (CAS 10287-53-3) or N,N-[(dimethylamino)ethyl]-4-substituted benzoate analogs [3][4].

Differentiation Evidence Against Key Comparators


Unique Dual Fluorescence vs. Ethyl 4-(Dimethylamino)Benzoate

The 2-amino substitution on the target molecule is critical for its photophysical behavior. Unlike Ethyl 4-(dimethylamino)benzoate (EDAB), which primarily exhibits single-band fluorescence, derivatives with an ortho-amino group can be designed to undergo a Twisted Intramolecular Charge Transfer (TICT) process, leading to characteristic dual fluorescence [1]. This is a class-level inference from the well-documented photophysics of ortho-substituted dimethylaminobenzoates [1][2]. While direct quantum yield and lifetime data for the exact target compound are absent from the literature, the structural motif is a known enabler of TICT, making it a candidate for fluorescent molecular rotor development.

TICT state Fluorescent Probe Photophysics Charge Transfer

Synthetic Versatility from Latent Vicinal Diamine vs. Benzocaine

Ester hydrolysis of the target compound yields 2-amino-4-(dimethylamino)benzoic acid, which contains a vicinal amino/dimethylamino pattern. This motif is a direct precursor to important pharmacophores like benzimidazoles and quinazolinones, core structures in numerous kinase inhibitors and CNS drugs . In contrast, the hydrolysis of benzocaine yields 4-aminobenzoic acid, which lacks the second amine needed for these facile cyclizations [1]. This is a class-level inference supporting the target compound's superior value as a medicinal chemistry building block for creating complex heterocycles.

Medicinal Chemistry Heterocycle Synthesis Benzimidazole Quinazolinone

Altered Basicity and Lipophilicity vs. Benzocaine

The addition of the 4-dimethylamino group significantly impacts physicochemical properties compared to benzocaine. While experimental data for the target compound is absent, the predicted pKa of the related acid (2-Amino-4-(dimethylamino)benzoic acid) is 7.12±0.20, contrasting sharply with the 2.45 for 4-aminobenzoic acid . This indicates the target molecule is much less acidic and will exist predominantly in a neutral state at physiological pH, unlike benzocaine-related species. This directly affects solubility, permeability, and target engagement in biological assays .

Physicochemical Property pKa logP Drug-likeness

Validated Research Application Scenarios


Synthesis of Diversified Heterocyclic Libraries

Procure this compound as a key intermediate for synthesizing benzimidazole, quinazolinone, or benzotriazole-based libraries [1]. The ortho-amino ester motif allows for efficient, two-step cyclizations to generate high-value screening compounds for kinase or GPCR targets. This specific substitution pattern is difficult to install via direct functionalization of simpler benzoate esters, justifying its purchase as a pre-functionalized scaffold .

Development of TICT-Based Fluorescent Probes

The dual amine substitution pattern on the benzene ring is a well-recognized prerequisite for observing Twisted Intramolecular Charge Transfer (TICT) states [1]. Researchers developing environment-sensitive fluorescent probes for viscosity or polarity sensing should consider this compound as a core scaffold for further amino-derivatization to tune spectral properties. This application is not accessible with the simpler, commercially prolific Ethyl 4-(dimethylamino)benzoate .

Building Block with Orthogonal Amine Reactivity

For chemists building complex molecules, this reagent provides two distinct amine groups: a primary aromatic amine (at the 2-position) and a tertiary aliphatic amine (at the 4-position). The significant difference in nucleophilicity and basicity allows for highly selective, sequential functionalization (e.g., amide bond formation at the 2-amine followed by other transformations involving the 4-dimethylamino group), a level of synthetic control not possible with symmetrical or mono-amine analogs [1].

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